molecular formula C9H20N2O3 B8418465 tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate

tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate

Cat. No.: B8418465
M. Wt: 204.27 g/mol
InChI Key: RIQNSCBRYGWVTD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate is a chemical compound with the molecular formula C9H20N2O3 It is a derivative of carbamate, featuring a tert-butyl group, an amino group, and a methoxy group attached to a propan-2-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method involves the reaction of ®-1-amino-3-methoxypropan-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also allows for the efficient scaling up of the production process while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The pathways involved in its mechanism of action often include modulation of enzymatic activity and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemical synthesis and biological studies.

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1

InChI Key

RIQNSCBRYGWVTD-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN)COC

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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